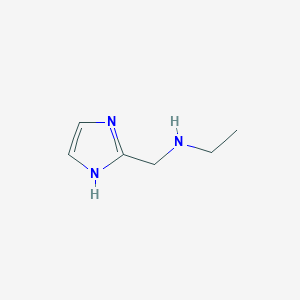
乙基-(1H-咪唑-2-基甲基)-胺
描述
Ethyl-(1H-imidazol-2-ylmethyl)-amine is a compound that belongs to the class of imidazole derivatives. Imidazoles are nitrogen-containing heterocyclic compounds that have garnered significant attention due to their versatile range of biological and pharmacological activities
科学研究应用
Ethyl-(1H-imidazol-2-ylmethyl)-amine has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties . Ethyl-(1H-imidazol-2-ylmethyl)-amine is also used in the development of enzyme inhibitors and as a ligand in coordination chemistry . In industry, it finds applications in the production of pharmaceuticals, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of imidazole derivatives, including Ethyl-(1H-imidazol-2-ylmethyl)-amine, can be achieved through various methods. One common approach involves the condensation of 1,2-diketones with aldehydes and ammonium acetate in the presence of a catalyst . Another method includes the use of multicomponent reactions, which are efficient and environmentally friendly . For instance, the Van Leusen reaction, Debus-Radziszewski synthesis, and Marckwald synthesis are well-known methods for preparing substituted imidazoles .
Industrial Production Methods: In industrial settings, the production of Ethyl-(1H-imidazol-2-ylmethyl)-amine often involves large-scale multicomponent reactions conducted under optimized conditions to ensure high yield and purity . The use of green chemistry principles, such as employing water as a solvent and using heterogeneous catalysts, is becoming increasingly popular to minimize environmental impact .
化学反应分析
Types of Reactions: Ethyl-(1H-imidazol-2-ylmethyl)-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its properties or to synthesize new derivatives.
Common Reagents and Conditions: Common reagents used in the reactions of Ethyl-(1H-imidazol-2-ylmethyl)-amine include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed: The major products formed from the reactions of Ethyl-(1H-imidazol-2-ylmethyl)-amine depend on the type of reaction and the reagents used. For example, oxidation reactions may yield imidazole N-oxides, while substitution reactions can produce halogenated imidazole derivatives .
作用机制
The mechanism of action of Ethyl-(1H-imidazol-2-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. Imidazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anticancer activity by targeting specific pathways involved in cell proliferation .
相似化合物的比较
Ethyl-(1H-imidazol-2-ylmethyl)-amine can be compared with other imidazole derivatives such as 2-methylimidazole and 4-methylimidazole . While these compounds share a similar core structure, their substituents and functional groups can significantly influence their properties and applications. For instance, 2-methylimidazole is commonly used in the synthesis of pharmaceuticals and agrochemicals, while 4-methylimidazole is known for its role in the production of foaming agents . The unique ethyl group in Ethyl-(1H-imidazol-2-ylmethyl)-amine imparts distinct properties that make it suitable for specific applications in research and industry .
属性
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-2-7-5-6-8-3-4-9-6/h3-4,7H,2,5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZZOLVIHMQPDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
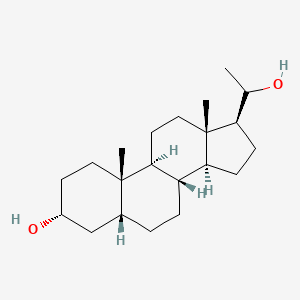
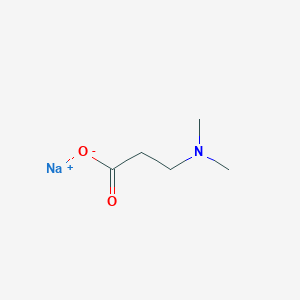
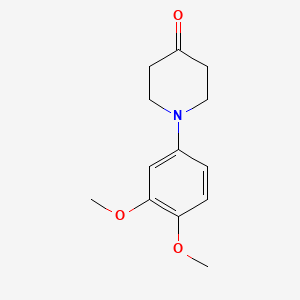
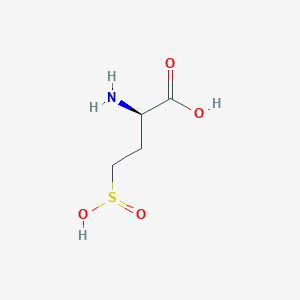
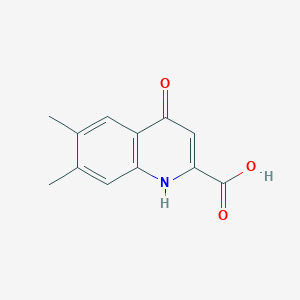
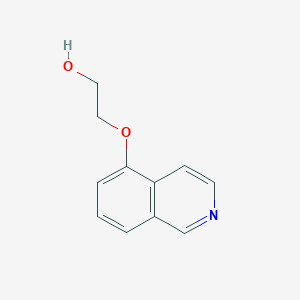

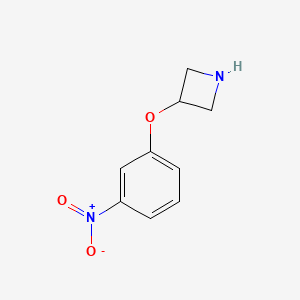

![3-[(4-Bromophenoxy)methyl]azetidine](/img/structure/B1647932.png)
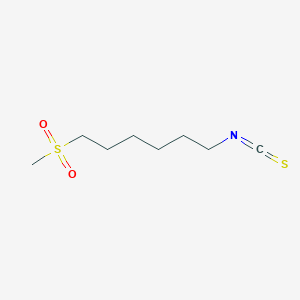
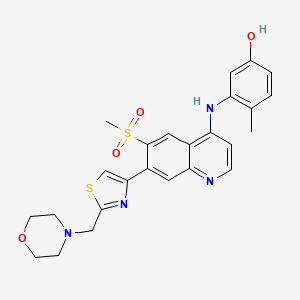

![N-[4-[(4,5-dihydro-2-methylimidazo[4,5-d][1]benzazepin-6(1H)-yl)carbonyl]phenyl-d4]-[1,1'-biphenyl]-2-carboxamide](/img/structure/B1647940.png)
